N-氰基-N-甲基-3-(甲硫基)苯胺

描述

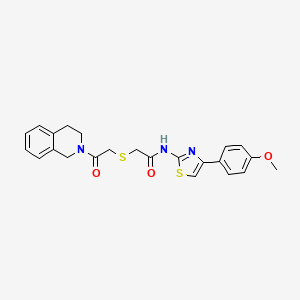

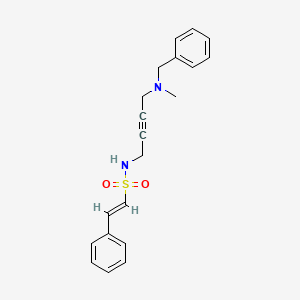

“N-cyano-N-methyl-3-(methylsulfanyl)aniline” is a chemical compound with the CAS Number: 222734-73-8 . It has a molecular weight of 178.26 and its IUPAC name is methyl [3- (methylsulfanyl)phenyl]cyanamide . The compound is in liquid form .

Synthesis Analysis

The synthesis of cyanoacetamides, such as “N-cyano-N-methyl-3-(methylsulfanyl)aniline”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The InChI code for “N-cyano-N-methyl-3-(methylsulfanyl)aniline” is 1S/C9H10N2S/c1-11(7-10)8-4-3-5-9(6-8)12-2/h3-6H,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

“N-cyano-N-methyl-3-(methylsulfanyl)aniline” is a liquid at room temperature . It has a molecular weight of 178.26 . The compound should be stored at temperatures below -10 degrees Celsius .科学研究应用

合成与化学反应

通过二氧化硫插入,简便地组装磺化的噁吲哚,包括衍生自苯胺化合物的结构,展示了苯胺在温和条件下合成复杂分子的效用。此方法突出了苯胺衍生物在通过高效一步反应构建药理学相关结构中的作用 (Liu, Zheng, & Wu, 2017)。类似地,钯催化的 C-N 交叉偶联反应在合成苯胺和苯胺衍生物中至关重要,强调了它们在形成 C-N 键以创建杂环和医学相关化合物中的重要性,展示了苯胺衍生物在化学合成中的多功能性 (Ruiz-Castillo & Buchwald, 2016)。

环境应用

Delftia sp. AN3 降解苯胺的研究阐明了特定细菌菌株在生物修复中的潜力,能够利用苯胺或乙酰苯胺作为唯一的碳和能源。这一发现对于环境治理至关重要,尤其是在水处理过程中 (Liu et al., 2002)。此外,稻草生物炭活化过硫酸盐降解苯胺展示了一种去除有机污染物的创新方法,为水污染治理的可持续方法提供了见解 (Wu et al., 2018)。

催化与工业应用

苯胺与甲醇的气相烷基化反应生成 N-甲基苯胺,突出了苯胺衍生物在生产染料、药物和香水中具有工业相关性。这项研究展示了某些催化剂在与传统方法相比更温和的条件下促进苯胺衍生物反应的效率,指出了更可持续的工业流程 (Nehate & Bokade, 2009)。

生物修复与环境降解

Delftia sp. AN3 降解苯胺及其衍生物的能力为处理苯胺污染环境提供了一条生物途径。该菌株降解苯胺的最佳条件以及所涉及的酶促途径为生物修复策略提供了宝贵的见解 (Liu et al., 2002)。

先进材料与传感技术

苯胺衍生物在制备先进材料(如聚集诱导发光纳米纤维)中用于检测芳香胺和酸蒸汽的合成和应用展示了这些化合物在开发环境监测的灵敏和选择性传感器中的潜力 (Xue et al., 2017)。

属性

IUPAC Name |

methyl-(3-methylsulfanylphenyl)cyanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-11(7-10)8-4-3-5-9(6-8)12-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHIIKXFGRGEHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C#N)C1=CC(=CC=C1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3,4-Dichlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole](/img/structure/B2981365.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2981366.png)

![2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2981369.png)

![ethyl 2-(3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2981371.png)

![Benzyl-[4-(4-bromo-phenyl)-thiazol-2-yl]-amine](/img/structure/B2981373.png)

![5-(Oxan-4-ylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2981374.png)

![3-(2-Bicyclo[2.2.2]oct-5-enylmethylamino)propanoic acid;hydrochloride](/img/structure/B2981378.png)

![tert-butyl N-[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]carbamate](/img/structure/B2981383.png)

![N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide](/img/structure/B2981385.png)